Potassium trifluoro[(2-fluorophenyl)methyl]boranuide
Overview
Description
Potassium trifluoro[(2-fluorophenyl)methyl]boranuide is a specialized organoboron compound known for its stability and reactivity. This compound is part of the broader class of potassium organotrifluoroborates, which have gained significant attention in various chemical applications due to their unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[(2-fluorophenyl)methyl]boranuide typically involves the reaction of 2-fluorobenzyl bromide with potassium trifluoroborate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[(2-fluorophenyl)methyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form borane derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the boron functionality .
Major Products Formed
The major products formed from these reactions include various boronic acids, borane derivatives, and coupled organic compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Potassium trifluoro[(2-fluorophenyl)methyl]boranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium trifluoro[(2-fluorophenyl)methyl]boranuide exerts its effects involves the formation of reactive intermediates during chemical reactions. In Suzuki-Miyaura cross-coupling, for example, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium complexes and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoroborate: Known for its stability and use in cross-coupling reactions.
Potassium phenyltrifluoroborate: Similar in structure but with a phenyl group instead of a fluorophenyl group.
Potassium methyltrifluoroborate: Contains a methyl group, offering different reactivity and applications
Uniqueness
Potassium trifluoro[(2-fluorophenyl)methyl]boranuide is unique due to the presence of both fluorine and boron atoms, which confer enhanced stability and reactivity. This makes it particularly valuable in the synthesis of fluorinated organic compounds and in applications requiring robust and versatile reagents .
Properties
IUPAC Name |
potassium;trifluoro-[(2-fluorophenyl)methyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF4.K/c9-7-4-2-1-3-6(7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAGZKPWECSVJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=CC=C1F)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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